Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of o-tolyl hydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its use as a potential drug candidate for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Hexahydroquinoline derivatives
- 2-amino-4,6-diphenylnicotinonitriles
Uniqueness
Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 1-(2-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-11(16)10-13-12(17)15(14-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,14,17) |
InChI Key |
NGQFPUMPMSQOFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.